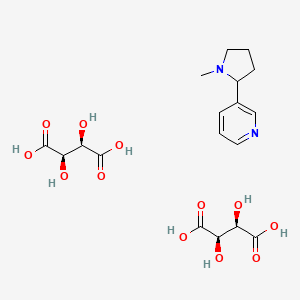
N-[2-(ACETYLAMINO)-5,6,7,8-TETRAHYDRO-6-OXO-4-QUINAZOLINYL)ACETAMIDE
Overview
Description
N-[2-(ACETYLAMINO)-5,6,7,8-TETRAHYDRO-6-OXO-4-QUINAZOLINYL)ACETAMIDE is a synthetic organic compound with the molecular formula C12H14N4O3 and a molecular weight of 262.26 g/mol. This compound is known for its applications in scientific research and industry, particularly as an inhibitor of Cytidine-5’-diphosphate-N-acetylneuraminic acid synthase.
Preparation Methods
The synthesis of N-[2-(ACETYLAMINO)-5,6,7,8-TETRAHYDRO-6-OXO-4-QUINAZOLINYL)ACETAMIDE involves several steps. One common synthetic route includes the reaction of 2-aminobenzamide with acetic anhydride to form N-acetyl-2-aminobenzamide. This intermediate is then subjected to cyclization with ethyl acetoacetate under acidic conditions to yield the desired quinazolinone derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N-[2-(ACETYLAMINO)-5,6,7,8-TETRAHYDRO-6-OXO-4-QUINAZOLINYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinazoline derivatives.
Reduction: Reduction reactions can convert the quinazolinone ring to tetrahydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinazolinone ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[2-(ACETYLAMINO)-5,6,7,8-TETRAHYDRO-6-OXO-4-QUINAZOLINYL)ACETAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Acts as an inhibitor of Cytidine-5’-diphosphate-N-acetylneuraminic acid synthase, which is involved in the biosynthesis of sialic acids.
Medicine: Potential therapeutic applications due to its inhibitory effects on specific enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(ACETYLAMINO)-5,6,7,8-TETRAHYDRO-6-OXO-4-QUINAZOLINYL)ACETAMIDE involves its interaction with specific molecular targets. As an inhibitor of Cytidine-5’-diphosphate-N-acetylneuraminic acid synthase, it binds to the active site of the enzyme, preventing the conversion of substrates into sialic acids. This inhibition disrupts the biosynthesis pathway, leading to reduced levels of sialic acids in cells.
Comparison with Similar Compounds
N-[2-(ACETYLAMINO)-5,6,7,8-TETRAHYDRO-6-OXO-4-QUINAZOLINYL)ACETAMIDE can be compared with other quinazolinone derivatives, such as:
N-[2-(ACETYLAMINO)-6-(DIMETHOXYMETHYL)-5,6,7,8-TETRAHYDRO-4-QUINAZOLINYL]ACETAMIDE: This compound has a similar structure but with additional methoxy groups, which may alter its chemical properties and biological activity.
2-ACETYLAMINOFLUORENE: Another compound with acetylamino groups, known for its carcinogenic and mutagenic properties.
The uniqueness of this compound lies in its specific inhibitory effects on Cytidine-5’-diphosphate-N-acetylneuraminic acid synthase, making it valuable for research and potential therapeutic applications.
Properties
IUPAC Name |
N-(2-acetamido-6-oxo-7,8-dihydro-5H-quinazolin-4-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3/c1-6(17)13-11-9-5-8(19)3-4-10(9)15-12(16-11)14-7(2)18/h3-5H2,1-2H3,(H2,13,14,15,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDSDXVOREMRIDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=NC2=C1CC(=O)CC2)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601166677 | |
| Record name | Acetamide, N,N′-(5,6,7,8-tetrahydro-6-oxo-2,4-quinazolinediyl)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601166677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
285139-07-3 | |
| Record name | Acetamide, N,N′-(5,6,7,8-tetrahydro-6-oxo-2,4-quinazolinediyl)bis- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=285139-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, N,N′-(5,6,7,8-tetrahydro-6-oxo-2,4-quinazolinediyl)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601166677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















